4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
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Overview
Description
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a quinazoline core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multi-step reactions starting from commercially available reagents. The process often includes the formation of intermediate compounds such as pyrazoles and pyrimidines, followed by their coupling with piperazine and quinazoline derivatives. Common reaction conditions include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, forming stable complexes that prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to its combination of a quinazoline core with pyrazole and pyrimidine rings, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C22H24N8 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(25-17(3)26-21)28-8-10-29(11-9-28)22-18-6-4-5-7-19(18)23-14-24-22/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
STVDZRUNOUSYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=CC=CC=C54)C |
Origin of Product |
United States |
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